molecular formula C22H24N4O5S3 B2654322 4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide CAS No. 361171-27-9

4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide

Cat. No. B2654322
CAS RN: 361171-27-9
M. Wt: 520.64
InChI Key: UJFCPTVYJBOINN-UHFFFAOYSA-N
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Description

The compound “4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide” has a molecular formula of C22H24N4O5S3. Its average mass is 520.645 Da and its monoisotopic mass is 520.090881 Da .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel Synthesis Techniques

    A study by Badne et al. (2011) detailed novel synthesis methods for 2-substituted derivatives of certain thiazole and pyrimido[2,1-b][1,3]benzothiazole compounds, exploring their antimicrobial activity Novel synthesis and biological activity.

  • Antimicrobial and Antitumor Activity

    Zheng Yuguoa (2012) synthesized novel bisamides compounds containing methoxy and benzothiazole, demonstrating anti-CMV activities and antitumor effects toward PC3 cells Synthesis and Biological Activity of Anthranilic Diamides Compounds.

  • Photodynamic Therapy Application

    Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showing high singlet oxygen quantum yield, suggesting their utility in photodynamic therapy for cancer treatment The new zinc phthalocyanine.

Heterocyclic Compound Applications

  • Heterocyclic Synthons for Heterocycles Synthesis: Mahata et al. (2003) demonstrated the utility of a specific synthon for the efficient synthesis of various heterocycles, showing potential in creating masked (or unmasked) aldehyde functionalities 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one.

properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S3/c1-14-23-19-18(32-14)9-8-17-20(19)33-22(24-17)25-21(27)15-4-6-16(7-5-15)34(28,29)26(10-12-30-2)11-13-31-3/h4-9H,10-13H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFCPTVYJBOINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide

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